Cas no 2812-47-7 (Pyrrolidine-2-carboxamide)

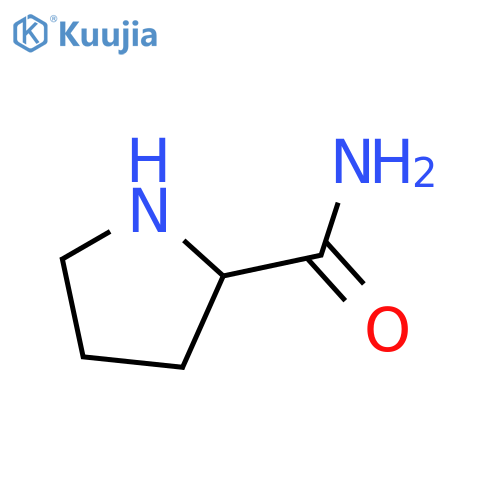

Pyrrolidine-2-carboxamide structure

商品名:Pyrrolidine-2-carboxamide

Pyrrolidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- Pyrrolidine-2-carboxamide

- DL-Prolinamide

- 2-Pyrrolidinecarboxamide

- H-DL-Pro-NH2

- 2-carbamylpyrrolidine

- H-PRO-BETANA HCL

- L-proline-2-naphthylamide

- L-PROLINE-2-NAPHTHYLAMIDE HYDROCHLORIDE

- l-proline-2-naphthylamideHCl

- L-prolineamide

- prolinamide

- proline amide

- PROLINE-BETANA HCL

- pyrrolidine-2-carboxylic acid amide

- AB04106

- F16286

- A831815

- Z56945990

- H-DL-Pro-NH HCl

- VLJNHYLEOZPXFW-UHFFFAOYSA-N

- HMS2679O08

- FT-0628003

- FT-0652250

- H-DL-Pro-NH2, AldrichCPR

- BCP07471

- FT-0630082

- BS-12794

- HMS1756P16

- AKOS016051298

- FT-0613401

- MLS001006873

- CHEMBL1599880

- SMR000384370

- AKOS000199879

- SY008764

- M02953

- DTXSID20973828

- AM20080102

- DL-Pro-NH2

- AB00394

- SY032133

- Pyrrolidine-2-carboxylic acid amid

- Pyrrolidine-2-carboximidic acid

- EN300-07127

- 58274-20-7

- CS-0450473

- h-d-pro-nh

- 2812-47-7

- SY003793

- NS00000549

- MFCD03788250

- SCHEMBL221055

- DB-067883

- 2-pyrrolidinecarboxamide,(s)-

- pyrrolidine, 2-carbamoyl-

- DB-054339

- BBL010815

- (+/-)-2-Pyrrolidinecarboxamide; DL-Proline Amide; Pyrrolidine-2-carboxylic Acid Amide;

- STK623492

-

- MDL: MFCD03788250

- インチ: InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)

- InChIKey: VLJNHYLEOZPXFW-UHFFFAOYSA-N

- ほほえんだ: NC(C1CCCN1)=O

計算された属性

- せいみつぶんしりょう: 114.07900

- どういたいしつりょう: 114.079312947g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 103

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 55.1Ų

- 疎水性パラメータ計算基準値(XlogP): -0.9

じっけんとくせい

- 密度みつど: 1.106

- ゆうかいてん: 99 °C

- ふってん: 303.6±31.0 °C at 760 mmHg

- フラッシュポイント: 137.4±24.8 °C

- PSA: 55.12000

- LogP: 0.25280

- じょうきあつ: 0.0±0.6 mmHg at 25°C

Pyrrolidine-2-carboxamide セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22-41-51

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Pyrrolidine-2-carboxamide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Pyrrolidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK79-5G |

pyrrolidine-2-carboxamide |

2812-47-7 | 95% | 5g |

¥ 3,451.00 | 2023-04-13 | |

| Cooke Chemical | BD0356048-1g |

Pyrrolidine-2-carboxamide |

2812-47-7 | 98% | 1g |

RMB 1369.60 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521140-5g |

Pyrrolidine-2-carboxamide |

2812-47-7 | 98% | 5g |

¥4747 | 2023-04-14 | |

| TRC | P755965-250mg |

DL-Prolinamide |

2812-47-7 | 250mg |

$ 201.00 | 2023-09-06 | ||

| Cooke Chemical | BD0356048-25g |

Pyrrolidine-2-carboxamide |

2812-47-7 | 98% | 25g |

RMB 13145.60 | 2025-02-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK79-25G |

pyrrolidine-2-carboxamide |

2812-47-7 | 95% | 25g |

¥ 13,081.00 | 2023-04-13 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-476705-250 mg |

DL-Prolinamide, |

2812-47-7 | 250MG |

¥2,858.00 | 2023-07-11 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFK79-250MG |

pyrrolidine-2-carboxamide |

2812-47-7 | 95% | 250MG |

¥ 646.00 | 2023-04-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1521140-1g |

Pyrrolidine-2-carboxamide |

2812-47-7 | 98% | 1g |

¥1452 | 2023-04-14 | |

| Alichem | A109007062-5g |

Pyrrolidine-2-carboxamide |

2812-47-7 | 95% | 5g |

$591.60 | 2023-09-02 |

Pyrrolidine-2-carboxamide 関連文献

-

Tolga A. Ye?il,Taner Atalar,Mustafa Yavuz,Erkan Ertürk Org. Biomol. Chem. 2023 21 5809

-

Boris Aillard,Naomi S. Robertson,Adam R. Baldwin,Siobhan Robins,Andrew G. Jamieson Org. Biomol. Chem. 2014 12 8775

-

Stamatis Fotaras,Christoforos G. Kokotos,George Kokotos Org. Biomol. Chem. 2012 10 5613

-

Luis A. Polindara-García,Alfredo Vazquez Org. Biomol. Chem. 2014 12 7068

-

Yu Kong,Rong Tan,Lili Zhao,Donghong Yin Green Chem. 2013 15 2422

2812-47-7 (Pyrrolidine-2-carboxamide) 関連製品

- 16395-57-6((S)-5-Oxopyrrolidine-2-carboxamide)

- 62937-45-5((R)-Pyrrolidine-2-carboxamide)

- 58274-20-7((S)-2-Pyrrolidinecarboxamide)

- 7531-52-4(L-Prolinamide)

- 114812-34-9((S)-(-)-1-Ethyl-2-pyrrolidinecarboxamide)

- 19889-77-1(Piperidine-2-carboxamide)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 4964-69-6(5-Chloroquinaldine)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:2812-47-7)H-DL-Pro-NH2

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2812-47-7)Pyrrolidine-2-carboxamide

清らかである:99%/99%/99%

はかる:1g/5g/25g

価格 ($):176.0/548.0/2078.0